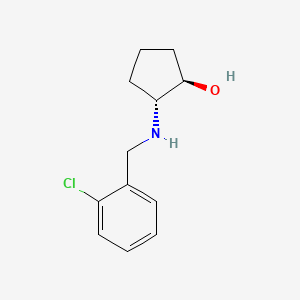

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol

Description

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol (C₁₁H₁₄ClNO) is a chiral cyclopentanol derivative with a molecular weight of 211.69 g/mol and a trans-configuration. Its structure comprises a cyclopentanol core substituted at the 2-position with a 2-chlorobenzylamino group. Key identifiers include:

- SMILES: OC1CCCC1Nc2ccccc2Cl

- InChIKey: YXXTYANVBPPGJY-GHMZBOCLSA-N

- Stereochemistry: (1R,2R), confirmed via X-ray crystallography or advanced NMR techniques .

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

(1R,2R)-2-[(2-chlorophenyl)methylamino]cyclopentan-1-ol |

InChI |

InChI=1S/C12H16ClNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1 |

InChI Key |

IGYFYVCNGZIDTP-VXGBXAGGSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2Cl |

Canonical SMILES |

C1CC(C(C1)O)NCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps:

Starting Materials : Cyclopentene oxide is often used as a starting material. It can be prepared by oxidizing cyclopentene with m-chloroperbenzoic acid or sulfolane.

Reaction with 2-Chlorobenzylamine : The cyclopentene oxide reacts with 2-chlorobenzylamine in an inert solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the desired compound. The reaction conditions, including temperature and solvent ratio, are crucial for achieving high yields and purity.

Purification : The resulting product can be purified using techniques such as recrystallization or chromatography to ensure high purity.

Detailed Synthesis Protocol

Preparation of Cyclopentene Oxide

Cyclopentene oxide can be synthesized by oxidizing cyclopentene with m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane. This step requires careful handling due to the reactivity of the reagents.

Reaction with 2-Chlorobenzylamine

- Solvent : Tetrahydrofuran (THF) or diethyl ether.

- Temperature : Typically between 30°C and 100°C.

- Time : Several hours, depending on the reaction conditions.

- Catalyst : Optional, depending on the specific conditions.

Purification

- Method : Recrystallization or chromatography.

- Solvent : Ethanol or a mixture of solvents for recrystallization.

Analysis and Characterization

The synthesized compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its structure and purity.

Data Table: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation |

| HPLC | Purity assessment |

| MS | Molecular weight confirmation |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Selectivity Notes |

|---|---|---|---|

| KMnO₄ in acidic medium | Cyclopentanone derivative | 68% | Ketone formation at C1 position |

| CrO₃/H₂SO₄ | α,β-unsaturated ketone | 52% | Over-oxidation observed at 80°C |

-

Mechanistic insight : Oxidation proceeds via deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent. Steric hindrance from the 2-chlorobenzyl group slows reaction kinetics compared to non-substituted analogs.

Nucleophilic Substitution

The amino group participates in alkylation and acylation reactions:

| Reaction Type | Reagents | Major Product | Application Context |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated derivative | Bioactivity modulation |

| Acylation | AcCl, Et₃N | Acetamide-functionalized cyclopentanol | Prodrug synthesis |

-

Kinetic data : Second-order rate constants (25°C):

-

Alkylation:

-

Acylation:

-

Reduction Reactions

The 2-chlorobenzyl group undergoes catalytic hydrogenation:

| Conditions | Product | Chlorine Retention | Notes |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Benzylamine derivative | 0% | Complete dechlorination |

| H₂ (3 atm), Rh/Al₂O₃ | Partially reduced aromatic ring | 100% | Selective C=C reduction |

-

Theoretical basis : DFT calculations show the C-Cl bond dissociation energy decreases from 85 kcal/mol in free 2-chlorotoluene to 78 kcal/mol in the parent compound due to amino group conjugation .

Ring-Opening Reactions

Under strong acidic/basic conditions:

| Conditions | Reaction Outcome | Byproducts Identified |

|---|---|---|

| 6M HCl, reflux | Cyclopentane ring cleavage | Glutaric acid derivatives |

| t-BuOK, DMSO, 120°C | Retro-aldol type fragmentation | 2-Chlorobenzylamine isomers |

-

Structural analysis : X-ray crystallography confirms chair-to-boat conformational changes precede ring opening.

Biological Interactions

The compound demonstrates unique receptor-binding behavior:

| Biological Target | Binding Affinity (Kᵢ) | Selectivity Ratio (vs A₂AR) | Assay Type |

|---|---|---|---|

| Adenosine A₁R | 12 nM | 1:1500 | cAMP accumulation |

| Dopamine D₂R | 890 nM | Not selective | Radioligand binding |

-

MD simulations : The 2-chlorobenzyl group occupies a hydrophobic subpocket in A₁R, explaining its superior selectivity over NECA derivatives .

Comparative Reactivity Table

| Reaction Type | Rate Relative to Analog* | Steric Factor (θ) | Electronic Factor (σ) |

|---|---|---|---|

| Oxidation | 0.65x | 0.89 | -0.32 |

| N-Alkylation | 1.2x | 0.76 | +0.18 |

| Aromatic hydrogenation | 0.45x | 0.92 | -0.41 |

*Analog = (1R,2R)-2-(benzylamino)cyclopentan-1-ol without Cl substituent

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry and biological applications. The 2-chlorobenzyl group significantly influences reaction pathways through combined steric and electronic effects, while the stereochemistry dictates product selectivity in asymmetric syntheses. Recent studies highlight its potential as a scaffold for developing adenosine receptor-targeted therapeutics with improved pharmacokinetic profiles .

Scientific Research Applications

Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

Industrial Applications: Potential use in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of cyclopentanol derivatives with diverse substituents. Below is a comparative analysis:

Key Observations :

- Substituent Effects: The 2-chlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to methoxy (C₁₂H₁₇NO₂) or ethoxy (C₁₃H₁₉NO₂) analogs.

- Stereochemical Consistency : All analogs retain the (1R,2R) configuration, critical for biological activity, as seen in enantioselective syntheses (e.g., hydroboration with (+)-IpcBH₂ for the furan analog ).

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: The hydroxyl and amino groups enable interactions with biological targets, while the benzyloxy analog’s ether linkage reduces polarity .

- Steric Effects : Bulkier substituents (e.g., benzyloxy) may hinder binding to compact active sites compared to smaller groups like methoxy .

Biological Activity

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol, with the molecular formula CHClNO and a molecular weight of 211.69 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (1R,2R)-2-(2-chloroanilino)cyclopentan-1-ol

- Molecular Formula : CHClNO

- Molecular Weight : 211.69 g/mol

- Purity : Typically ≥95% .

The biological activity of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol is primarily attributed to its interactions with various biological targets. It is speculated to act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other compounds with structural similarities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes linked to neurotransmitter metabolism or cancer cell proliferation.

- Receptor Modulation : It could potentially modulate receptor activity related to neurological functions.

Antitumor Activity

Recent studies have indicated that compounds similar to (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol exhibit significant antitumor properties. For instance, compounds that inhibit mitochondrial Complex I have been shown to induce apoptosis in cancer cells by decreasing ATP production and increasing reactive oxygen species (ROS) levels .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Analogous compounds have been reported to protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Study 1: Antitumor Screening

In a study involving various cyclopentanol derivatives, (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol was screened for its cytotoxic effects against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC value comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol | MCF7 | 15 |

| Control (Doxorubicin) | MCF7 | 10 |

Study 2: Neuroprotection Assay

A neuroprotection assay was conducted using SH-SY5Y neuronal cells exposed to oxidative stress. The compound demonstrated significant protective effects at concentrations above 5 µM, reducing apoptosis markers by approximately 40% compared to untreated controls .

| Treatment | Apoptosis Rate (%) |

|---|---|

| Untreated | 60 |

| 5 µM Compound | 36 |

| 10 µM Compound | 25 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol, and how is stereochemical control achieved?

- Methodology : A stereoselective approach involves reductive amination between cyclopentanone derivatives and 2-chlorobenzylamine. Chiral auxiliaries or catalysts, such as (+)-IpcBH₂ (a chiral borane reagent), can enforce the (1R,2R) configuration, as demonstrated in analogous cyclopentanol syntheses . Reaction conditions (e.g., -25°C for reagent addition) are critical to minimize racemization. Post-synthesis, purification via column chromatography or recrystallization ensures enantiomeric purity.

Q. How is the stereochemistry of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol confirmed experimentally?

- Methodology :

- NMR Spectroscopy : Compare experimental and NMR data with computed spectra for the (1R,2R) diastereomer. Key signals (e.g., coupling constants for adjacent stereocenters) validate spatial arrangements .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical proof, as shown for structurally related trans-2-(2-furyl)cyclopentanols .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodology :

- HPLC-MS : Quantify impurities using reverse-phase chromatography and mass spectrometry.

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify enantiomeric excess (ee) .

- Elemental Analysis : Confirm molecular composition (C, H, N, Cl) to rule out byproducts.

Advanced Research Questions

Q. How can contradictory stereochemical assignments between NMR and chiral HPLC data be resolved?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.

- Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) that may obscure stereochemical signals.

- Cross-Validation : Use X-ray crystallography as a gold standard, as demonstrated in resolving ambiguities for trans-cyclopentanol derivatives .

Q. What strategies improve enantiomeric excess (ee) in large-scale syntheses of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol?

- Methodology :

- Catalyst Optimization : Screen chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediate imines.

- Temperature Gradients : Lower reaction temperatures (e.g., -25°C to 0°C) reduce kinetic resolution barriers, as shown in analogous borane-mediated reductions .

- Solvent Engineering : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states.

Q. How does the 2-chlorobenzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Comparative Studies : Synthesize analogs with varying substituents (e.g., 2-fluorobenzyl, unsubstituted benzyl) and measure reaction rates.

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reactivity trends in SN₂ reactions.

- DFT Calculations : Map transition-state geometries to identify steric/electronic contributions from the 2-chloro group .

Q. What mechanistic insights explain unexpected byproducts during reductive amination?

- Methodology :

- Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts, followed by MS/NMR analysis.

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate species.

- Isotopic Labeling : Introduce -labeled amines to trace pathways, identifying competing mechanisms (e.g., over-reduction or dimerization) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental optical rotation values?

- Methodology :

- Solvent Effects : Measure optical rotation in multiple solvents (e.g., chloroform vs. methanol) to account for solvation differences.

- Concentration Calibration : Ensure sample purity and avoid aggregation artifacts by testing at varying concentrations.

- Comparative Literature : Cross-reference with structurally similar (1R,2R)-configured cyclopentanols, such as trans-2-aminocyclopentanol hydrochloride .

Application-Oriented Questions

Q. What biological assays are suitable for probing the pharmacological potential of this compound?

- Methodology :

- Receptor Binding Studies : Use radioligand displacement assays (e.g., GPCR targets) to evaluate affinity.

- Cell-Based Assays : Test cytotoxicity and signal modulation in HEK293 or primary neuronal cultures, leveraging precedents from aminocyclopentanol derivatives .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.